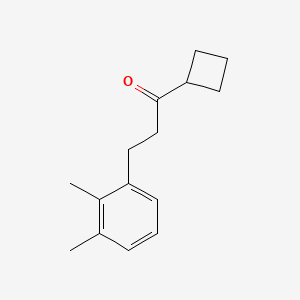

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-3-6-13(12(11)2)9-10-15(16)14-7-4-8-14/h3,5-6,14H,4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPVFPDAHLIWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644660 | |

| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-45-8 | |

| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: The Emerging Significance of Substituted Cyclobutyl Ketones in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer improved pharmacological profiles is paramount. Among these, the cyclobutane moiety has garnered increasing attention for its unique conformational constraints and metabolic stability.[1] When incorporated into a larger molecular framework, such as in Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone , this four-membered ring system can impart significant advantages in terms of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound (CAS 898793-45-8), a compound of interest for its potential as a versatile building block in the synthesis of new chemical entities. We will delve into its synthesis, physicochemical characteristics, analytical methodologies, and prospective applications in drug development, offering a holistic perspective for the discerning researcher.

Molecular Profile and Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₅H₂₀O | Defines the elemental composition of the molecule. |

| Molecular Weight | 216.32 g/mol | Influences diffusion, bioavailability, and formulation. |

| LogP (Octanol/Water Partition Coefficient) | ~4.2 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |

| Boiling Point | ~330 °C | Relevant for purification and handling at elevated temperatures. |

| Polar Surface Area (PSA) | 17.1 Ų | Influences cell membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 1 | Can participate in hydrogen bonding with biological targets. |

| Rotatable Bonds | 4 | Contributes to conformational flexibility. |

Note: These values are estimations derived from computational models and should be confirmed by experimental analysis.

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient method is the Friedel-Crafts acylation, a robust reaction for the formation of aryl ketones.[7][8][9][10][11] This section outlines a representative protocol, emphasizing the rationale behind the procedural steps.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of 1,2-dimethylbenzene (o-xylene, 1.0 equivalent) in a dry, non-polar solvent such as dichloromethane.

-

Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Formation of the Acylium Ion: Cool the mixture to 0 °C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise from the dropping funnel.

-

Causality: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which then abstracts the chloride to form a highly electrophilic acylium ion. This is the key electrophile in the reaction. The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent side reactions.

-

-

Electrophilic Aromatic Substitution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Causality: The electron-rich aromatic ring of o-xylene acts as a nucleophile, attacking the acylium ion. The reaction proceeds via an electrophilic aromatic substitution mechanism. The two methyl groups on the benzene ring are ortho- and para-directing; acylation is expected to occur at the position para to one methyl group and ortho to the other, leading to the desired 2,3-dimethylphenyl product.

-

-

Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Causality: The addition of ice and acid hydrolyzes the aluminum chloride complex and protonates any remaining reactants or byproducts, making them more water-soluble and facilitating their removal during the aqueous workup.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Causality: The desired product is organic-soluble and will be partitioned into the dichloromethane layer.

-

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The sodium bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove any residual water. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Causality: Column chromatography separates the desired product from any unreacted starting materials or byproducts based on their differing polarities.

-

Analytical Characterization: A Predictive Approach

In the absence of published experimental spectra for this compound, we can predict the key features of its ¹H NMR, ¹³C NMR, and IR spectra based on the known chemical shifts and characteristic absorption bands of its constituent functional groups.[11][12][13][14]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.10-7.30 (m, 3H): Aromatic protons of the 2,3-dimethylphenyl ring. The substitution pattern will lead to a complex multiplet.

-

δ 3.50 (p, 1H): Methine proton of the cyclobutyl ring adjacent to the carbonyl group. Expected to be a pentet due to coupling with the adjacent methylene protons.

-

δ 2.80-3.00 (m, 2H): Methylene protons of the ethyl chain adjacent to the carbonyl group.

-

δ 2.60-2.80 (m, 2H): Methylene protons of the ethyl chain adjacent to the aromatic ring.

-

δ 2.30 (s, 3H): Methyl protons at the 2-position of the phenyl ring.

-

δ 2.25 (s, 3H): Methyl protons at the 3-position of the phenyl ring.

-

δ 1.80-2.20 (m, 6H): Methylene protons of the cyclobutyl ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~210: Carbonyl carbon.

-

δ ~138-140: Quaternary aromatic carbons attached to the methyl groups.

-

δ ~125-135: Aromatic CH carbons.

-

δ ~50: Methine carbon of the cyclobutyl ring adjacent to the carbonyl.

-

δ ~45: Methylene carbon of the ethyl chain adjacent to the carbonyl.

-

δ ~30: Methylene carbon of the ethyl chain adjacent to the aromatic ring.

-

δ ~25: Methylene carbons of the cyclobutyl ring.

-

δ ~20: Methyl carbons on the aromatic ring.

Predicted IR Spectrum (KBr, cm⁻¹)

-

~3050-3000: Aromatic C-H stretch.

-

~2950-2850: Aliphatic C-H stretch.

-

~1705: Strong C=O stretch (ketone).

-

~1600, 1480: Aromatic C=C stretches.

-

~1450: CH₂ bend.

-

~800-850: Aromatic C-H out-of-plane bend, indicative of the substitution pattern.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The cyclobutane ring can act as a bioisostere for other cyclic or acyclic moieties, potentially improving metabolic stability and reducing off-target effects.[1]

In Silico ADMET Profiling

To further assess its potential as a drug candidate, we can utilize computational tools to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15]

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Penetration | Likely | May be suitable for targeting the central nervous system. |

| CYP450 Inhibition | Potential for inhibition of some isoforms | Further experimental validation is required to assess drug-drug interaction risks. |

| Hepatotoxicity | Low to moderate risk | In vitro and in vivo studies are necessary for confirmation. |

| Ames Mutagenicity | Unlikely to be mutagenic | Suggests a lower risk of carcinogenicity. |

Disclaimer: These are predictive models and do not replace experimental validation.

Potential Biological Targets

While no specific biological targets for this compound have been reported, the 2,3-dimethylphenyl moiety is present in various biologically active molecules. For instance, compounds containing a dimethylphenyl group have been investigated as inhibitors of enzymes such as PI3Kα and as dual MDM2/XIAP inhibitors, which are relevant targets in cancer therapy.[16][17] The unique conformation and lipophilicity imparted by the cyclobutyl ethyl ketone portion of the molecule could lead to novel interactions with these or other biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, we can infer general safety guidelines based on similar compounds. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its physicochemical properties, as predicted by in silico models, suggest it possesses drug-like characteristics. The cyclobutane scaffold offers a pathway to novel chemical space, and the dimethylphenyl moiety provides a handle for potential interactions with a variety of biological targets. Further experimental investigation into its synthesis, biological activity, and full characterization of its properties is warranted to unlock its full potential as a valuable tool for the development of the next generation of therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.

- Jung, M. E., Sun, D. L., Dwight, T. A., Yu, P., Li, W., & Houk, K. N. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141.

-

Powers Group, University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

- University of Delaware, Department of Chemistry and Biochemistry. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- Wang, L., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 405.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- Dahan, A., & Miller, J. M. (2012). Prediction of physicochemical properties. In Comprehensive Medicinal Chemistry II (pp. 759-775). Elsevier.

- Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.

-

Wikipedia. (2024). Xylazine. Retrieved from [Link]

- Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- Grisoni, F., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.

- Hasaneen, N., et al. (2019).

- Wang, W., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(5), 2636-2651.

- Organic Chemistry Tutor. (2016, December 28).

- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Figshare.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3)

- Lewis, F. D., & Hilliard, T. A. (1970). Photolysis of cyclobutyl aryl ketones. Evidence for the involvement of an excited state conformation equilibrium in their photoconversion to aryl bicyclo[1.1.1]pentanols. Journal of the American Chemical Society, 92(22), 6672-6674.

- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.

- Li, Y., et al. (2023). Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitors. ChemRxiv.

- Dearden, J. C. (2007). In Silico Prediction of Physicochemical Properties. Semantic Scholar.

- ResearchGate. (2019). Friedel-Crafts Acylation.

- Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.

- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.

- National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,3-dimethyl-.

- Wang, W., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed.

- PubChem. (n.d.). 2,3-Dimethylnaphthalene.

- National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-2-phenylbutane.

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation [www1.udel.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. bionmr.unl.edu [bionmr.unl.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors | MDPI [mdpi.com]

- 17. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Structure and Conformational Analysis of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone

Abstract: The unique three-dimensional structure of carbocyclic scaffolds is of paramount importance in modern drug discovery, offering a means to enhance metabolic stability, refine binding affinity, and explore novel chemical space. The cyclobutane moiety, in particular, serves as a conformationally restricted isostere for more flexible alkyl or aryl linkers.[1] This guide presents a comprehensive, methodology-focused framework for the elucidation of the molecular structure and conformational landscape of a novel compound, Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone. In the absence of pre-existing literature on this specific molecule, this document serves as a roadmap for its synthesis, characterization, and in-depth conformational analysis through a synergistic application of experimental and computational techniques. We provide detailed, field-proven protocols for organic synthesis, spectroscopic analysis (NMR, IR, MS), single-crystal X-ray crystallography, and advanced computational modeling with Density Functional Theory (DFT). The causality behind each experimental and computational choice is explained, ensuring a self-validating and reproducible research workflow for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Cyclobutane Scaffolds in Medicinal Chemistry

The incorporation of small, strained ring systems into molecular frameworks has become an increasingly important strategy in medicinal chemistry.[2][3] Cyclobutane derivatives, in particular, offer a unique combination of structural rigidity and three-dimensionality that can confer significant advantages to drug candidates.[3][4] Unlike planar aromatic rings or flexible alkyl chains, the puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be critical for optimizing interactions with biological targets.[3][5] This conformational restriction can lead to improved metabolic stability, enhanced binding selectivity, and a reduction in off-target effects.[3][5]

The title compound, this compound, combines this valuable cyclobutane scaffold with a substituted aromatic ring and a flexible ethyl ketone linker. Understanding the preferred conformation of this molecule is crucial for predicting its physicochemical properties and its potential as a building block in drug design. This guide will therefore outline a rigorous, multi-faceted approach to fully characterize its structure in both the solid state and in solution.

Synthesis and Structural Verification

A robust and verifiable synthetic pathway is the foundation of any molecular investigation. Here, we propose a plausible synthetic route and the necessary spectroscopic methods to confirm the identity and purity of the target compound.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the acylation of a suitable organometallic reagent derived from 2,3-dimethylphenylacetonitrile with cyclobutanecarbonyl chloride. This multi-step synthesis is designed to be efficient and scalable.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2,3-dimethylphenylacetic acid.

-

To a solution of 2,3-dimethylphenylacetonitrile in ethanol and water, add a stoichiometric excess of sodium hydroxide.

-

Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2,3-dimethylphenylacetic acid.

-

-

Step 2: Synthesis of 2,3-dimethylphenylethyl Grignard Reagent.

-

Suspend magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of 2-(2,3-dimethylphenyl)ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.

-

Maintain a gentle reflux until all the magnesium has been consumed.

-

-

Step 3: Acylation to form the Ketone.

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. The expected key signals are summarized in the table below.

| Technique | Expected Observations | Rationale |

| IR Spectroscopy | Strong, sharp absorption around 1715 cm⁻¹ | Characteristic C=O stretching frequency for an aliphatic ketone.[6] |

| ¹H NMR | Signals at ~2.0-2.5 ppm | Protons on the carbon alpha to the carbonyl group are deshielded.[7] |

| Aromatic signals in the ~7.0-7.3 ppm range | Protons on the 2,3-dimethylphenyl ring. | |

| Aliphatic signals for the cyclobutane and ethyl protons | Complex multiplets in the upfield region. | |

| ¹³C NMR | Signal in the 190-215 ppm range | Characteristic chemical shift for a ketone carbonyl carbon.[6][8] |

| Aromatic signals ~125-140 ppm | Carbons of the dimethylphenyl group. | |

| Aliphatic signals for cyclobutane and ethyl carbons | Upfield signals corresponding to the remaining sp³ hybridized carbons. | |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass | Confirms the molecular formula of the compound. |

Solid-State Structure: X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure and conformation in the solid state.[9] This technique will reveal precise bond lengths, bond angles, and the puckering of the cyclobutane ring, as well as the relative orientation of the substituents.

Causality in Experimental Design

The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal.[10] The choice of crystallization method is therefore critical. Slow evaporation is a common starting point due to its simplicity. If this fails, solvent diffusion methods are employed to create a slow change in solvent polarity, which can induce crystallization.

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth:

-

Dissolve 5-10 mg of the purified ketone in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).

-

Transfer the solution to a small, clean vial.

-

Method A (Slow Evaporation): Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

-

Method B (Vapor Diffusion): Place the vial containing the dissolved sample inside a larger, sealed chamber containing a less polar anti-solvent (e.g., hexane or pentane). Allow the anti-solvent vapor to slowly diffuse into the sample solution.

-

Monitor the vials daily for the formation of single crystals.

-

-

Crystal Mounting and Data Collection:

-

Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully mount one on a goniometer head using a cryoloop and flash-cool it in a stream of liquid nitrogen.[9][11]

-

Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The crystal will be rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[12]

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

-

Build and refine the molecular model against the experimental data to determine the final atomic positions, bond lengths, and angles.

-

Solution-State Conformation: NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, its conformation in solution can be different and more dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the through-space proximity of protons, which in turn defines the solution-state conformation.[13][14]

The Power of NOESY

The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[14] A 2D NOESY experiment generates a spectrum with cross-peaks between protons that are spatially close, allowing us to map the molecule's three-dimensional structure in solution.

Experimental Protocol: 2D NOESY for Conformational Analysis

-

Sample Preparation:

-

Prepare a solution of the purified ketone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Perform a 2D NOESY experiment on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Use a mixing time appropriate for a molecule of this size (typically 300-800 ms) to allow for the build-up of NOE signals.

-

-

Data Analysis:

-

Process the 2D NOESY spectrum and identify all cross-peaks.

-

Correlate the cross-peaks with the 1D ¹H NMR assignments.

-

Key expected NOE correlations to probe the conformation include those between:

-

Protons on the cyclobutane ring and the ethyl linker.

-

Protons on the ethyl linker and the methyl groups of the dimethylphenyl ring.

-

Protons on the cyclobutane ring and the aromatic ring.

-

-

The presence or absence of these key cross-peaks will provide strong evidence for the preferred orientation of the substituents around the central ketone.

-

Computational Modeling: A Theoretical Validation

Computational chemistry, specifically Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings.[15][16] By calculating the relative energies of different possible conformations, we can predict the most stable structure and provide a theoretical basis for the experimental observations.

A Multi-Level Approach to Accuracy and Efficiency

A robust computational protocol involves a multi-level approach to balance accuracy and computational cost.[15][16] An initial, broader conformational search with a less computationally demanding method is followed by high-level DFT optimization of the most promising low-energy conformers.

Computational Protocol: DFT-Based Conformational Analysis

-

Initial Conformational Search:

-

Generate a diverse set of initial conformers by systematically rotating the rotatable bonds (C-C bonds of the ethyl linker).

-

Perform an initial geometry optimization of all generated conformers using a computationally efficient method, such as a semi-empirical method (e.g., GFN2-xTB) or a fast DFT method with a small basis set.

-

-

High-Level DFT Optimization:

-

Select all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) from the initial search.

-

Perform full geometry optimization and frequency calculations for these selected conformers using a higher-level DFT method. A recommended level of theory is B3LYP-D3(BJ) with a 6-311+G(d,p) basis set.[17]

-

Incorporate an implicit solvation model (e.g., SMD or CPCM) to simulate the solvent environment used in the NMR experiments.[18]

-

-

Energy Analysis and Structure Comparison:

-

Calculate the relative free energies of all optimized conformers, including zero-point vibrational energy and thermal corrections.

-

The conformer with the lowest free energy is predicted to be the most stable in solution.

-

Compare the key dihedral angles and inter-proton distances of the lowest energy conformers with the data obtained from X-ray crystallography and NOESY experiments for a comprehensive and validated structural assignment.

-

Integrated Workflow and Data Visualization

The synergy between experimental and computational methods is crucial for a complete understanding of the molecule's structure and conformation. The following diagrams illustrate the overall workflow and the logical relationships between the different analytical techniques.

Caption: Integrated workflow for the structural and conformational elucidation of the target molecule.

Caption: Logical relationship between experimental and computational methodologies.

Conclusion

This technical guide provides a rigorous and comprehensive framework for the complete structural and conformational characterization of this compound. By integrating organic synthesis, advanced spectroscopic techniques, and high-level computational modeling, researchers can obtain a detailed understanding of this novel molecule. The protocols and rationale presented herein are not only applicable to the title compound but also serve as a template for the investigation of other new chemical entities, particularly those containing the medicinally relevant cyclobutane scaffold. This multi-faceted approach ensures scientific integrity and provides the authoritative grounding necessary for applications in drug discovery and materials science.

References

-

LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Wuitschik, G., et al. (2010). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH Public Access. [Link]

-

Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

-

Gimeno, A., et al. (2020). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. PubMed Central. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

Kubannek, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central. [Link]

-

Shainyan, B. A., et al. (2018). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. ResearchGate. [Link]

-

Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. [Link]

-

Sarotti, A. M. (2024, June 18). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]

-

LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. [Link]

-

Scribd. Best Practice DFT Protocols For Basic Molecular Computational Chemistry. [Link]

-

Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

Request PDF. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

-

OpenOChem Learn. Ketones. [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

Wikipedia. X-ray crystallography. [Link]

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

AIP Publishing. (2022, December 1). A pragmatic protocol for determining charge transfer states of molecules at metal surfaces by constrained density functional theory. The Journal of Chemical Physics. [Link]

-

ResearchGate. Biomolecular X-Ray Crystallography, Structure Determination Methods. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

PubMed Central. Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. [Link]

-

Scribd. Best Practice DFT Protocols For Basic Molecular Computational Chemistry. [Link]

-

Request PDF. The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. Ketones | OpenOChem Learn [learn.openochem.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 15. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. chemrxiv.org [chemrxiv.org]

The Cyclobutane Moiety in Medicinal Chemistry: From Strained Ring to Strategic Asset

An In-depth Technical Guide for Drug Development Professionals

Abstract

Once viewed primarily through the lens of its inherent ring strain, the cyclobutane moiety has matured into a sophisticated and powerful tool in modern medicinal chemistry. Its unique combination of conformational rigidity, three-dimensional character, and predictable substitution patterns offers a compelling solution to numerous challenges in drug design. This guide provides a detailed exploration of the strategic applications of the cyclobutane ring, moving beyond a simple catalog of its uses to explain the underlying physicochemical principles that drive its efficacy. We will dissect its role in conformational restriction, its versatility as a bioisostere for common chemical groups, and its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Through detailed case studies of clinical candidates and approved drugs, this whitepaper will demonstrate how the rational incorporation of this small carbocycle can lead to significant improvements in potency, selectivity, and metabolic stability, solidifying its place as an indispensable component of the medicinal chemist's toolkit.[1][2][3]

The Fundamental Physicochemistry of the Cyclobutane Ring

The utility of the cyclobutane ring in drug design is a direct consequence of its distinct structural and electronic properties, which differentiate it from both linear alkyl chains and other cycloalkanes.

Conformational Analysis: A State of Puckered Rigidity

Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane exists in a perpetually puckered, or "butterfly," conformation.[4][5] This is the result of a delicate balance between two opposing forces: angle strain and torsional strain. A hypothetical planar cyclobutane would have 90° internal bond angles, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. By puckering, the ring slightly decreases its C-C-C bond angles to about 88°, marginally increasing angle strain, but it achieves a substantial relief of the torsional strain that would result from all eight C-H bonds being fully eclipsed in a planar state.[1][6]

This puckered conformation is not static; the ring rapidly interconverts between two equivalent puckered states at room temperature. However, the key takeaway for a medicinal chemist is the conformational restriction it imposes on its substituents. The defined axial and equatorial-like positions provide a rigid scaffold to orient pharmacophoric elements in precise three-dimensional vectors.

Caption: Logical flow of cyclobutane's puckered conformation.

Electronic Properties and Bond Characteristics

The strain within the cyclobutane ring influences its electronic character. The C-C bonds possess an increased p-character compared to those in unstrained alkanes, which conversely gives the C-H bonds more s-character.[1] Furthermore, the C-C bonds are slightly longer (around 1.55 Å) than in other cycloalkanes.[1][2] This unique electronic profile makes the cyclobutane ring relatively inert chemically, a desirable trait for a stable drug scaffold, yet its three-dimensional shape and substituent presentation are distinct from other moieties.[1][2]

| Property | Cyclopropane | Cyclobutane | Cyclopentane | tert-Butyl Group |

| Strain Energy (kcal/mol) | ~28.1 | ~26.3 | ~7.1 | N/A |

| Internal C-C-C Angle | 60° | ~88° | ~105° | N/A |

| Conformation | Planar | Puckered | Envelope/Twist | Freely Rotating |

| Key Feature | High reactivity | Rigid, puckered | Flexible | Steric bulk |

Strategic Roles of Cyclobutane in Drug Design

Medicinal chemists employ the cyclobutane motif not as a passive spacer but as an active design element to solve specific problems encountered during lead optimization.[1][2][7]

Conformational Restriction: Pre-paying the Entropic Penalty

A fundamental principle of drug-receptor binding is that a flexible ligand must adopt a single, "bioactive" conformation within the binding pocket. This transition from a high-entropy state in solution (many possible conformations) to a low-entropy state (one conformation) is energetically unfavorable (a negative TΔS term in the Gibbs free energy equation). This is often referred to as the "entropic penalty" of binding.

By replacing a flexible linker, such as an ethyl or propyl chain, with a 1,3-disubstituted cyclobutane ring, chemists can lock the pharmacophores into a limited number of orientations.[1] If this constrained orientation mimics the bioactive conformation, the entropic penalty is significantly reduced, which can lead to a dramatic increase in binding affinity and potency.[8][9]

Caption: Impact of conformational restriction on binding entropy.

The Cyclobutane Ring as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of drug optimization, where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's overall profile.[10][11] The cyclobutane ring is a highly effective bioisostere for several common moieties.

-

Alkene/Alkyne Isostere : Double and triple bonds are often metabolically labile and their rigid, linear geometry can be difficult to modify. Replacing an alkene with a cyclobutane ring maintains rigidity and the relative positioning of substituents while eliminating the potential for cis/trans isomerization and increasing metabolic stability.[1][2]

-

Aryl Ring Isostere : The "escape from flatland" is a modern drug design paradigm focused on increasing the sp³ character of drug candidates to improve their physicochemical properties.[10] Planar aromatic rings can lead to poor solubility due to π-π stacking and are often sites of metabolic attack (e.g., P450-mediated hydroxylation). Replacing a para-substituted phenyl ring with a 1,3-disubstituted cyclobutane introduces a three-dimensional vector, can improve solubility, and often enhances metabolic stability by removing an electron-rich aromatic system.[1][12]

-

tert-Butyl and Gem-Dimethyl Isostere : While a tert-butyl group provides significant steric bulk, it is also highly lipophilic. A monosubstituted cyclobutane or a spiro-fused cyclobutane can mimic the steric footprint of these groups while offering a different lipophilicity profile and providing additional vectors for substitution. Recent work has shown that a 1-trifluoromethyl-cyclobutyl group can serve as an effective tert-butyl bioisostere, preserving bioactivity while in some cases enhancing metabolic stability.[13]

Modulating ADME Properties

The incorporation of a cyclobutane ring can have a profound and positive impact on a drug's pharmacokinetic profile.

-

Metabolic Stability : By replacing metabolically susceptible groups (like alkenes or activated C-H bonds on a benzyl group) with a chemically inert cyclobutane ring, the overall metabolic stability of a molecule can be significantly enhanced.[1][7] This can lead to a longer half-life and improved bioavailability.

-

Filling Hydrophobic Pockets : The defined, non-planar shape of the cyclobutane ring is exceptionally well-suited to fit into small, specific hydrophobic sub-pockets within a receptor binding site.[1] X-ray co-crystal structures have revealed instances where the cyclobutyl ring makes ideal van der Waals contacts that a more flexible or planar group could not achieve, thereby increasing binding affinity.[7]

Case Studies: Cyclobutane in Action

The theoretical benefits of the cyclobutane moiety are validated by its successful incorporation into numerous approved drugs and clinical candidates.[4][8][14]

| Drug/Candidate | Therapeutic Area | Role of Cyclobutane Moiety | Key Improvement & Rationale |

| Carboplatin | Oncology | Ligand on Platinum | The cyclobutane-1,1-dicarboxylate replaces the two chloride ligands of cisplatin. This modification slows the rate of aquation, leading to reduced reactivity and significantly lower nephrotoxicity compared to the parent drug.[4][15] |

| Boceprevir | Antiviral (Hepatitis C) | P1 Group in Protease Inhibitor | The cyclobutane group occupies the P1 binding pocket of the NS3/4A protease. It was found to be 3-fold more potent than the cyclopropyl analogue and 19-fold more potent than the cyclopentyl analogue, demonstrating optimal fit and interactions.[4] |

| JAK Inhibitors (e.g., PF-04965842) | Autoimmune Diseases | Rigid Diamine Linker | A cis-1,3-cyclobutane diamine linker was used to connect key pharmacophores. This rigid linker provided the optimal orientation for binding to the Janus kinase 1 (JAK1) enzyme, contributing to high potency and selectivity.[1][3] |

| Apalutamide | Oncology (Prostate Cancer) | Spirocyclic Scaffold | Features a spirocyclic cyclobutane scaffold. This rigid core structure helps to position the molecule correctly within the androgen receptor, leading to potent antagonist activity.[4] |

Representative Synthetic Protocol: [2+2] Photocycloaddition

The increasing use of cyclobutanes in drug discovery has been enabled by advances in synthetic chemistry. The [2+2] photocycloaddition is a classic and powerful method for constructing the four-membered ring.

Objective: To synthesize a substituted cyclobutane ring from two alkene starting materials via a light-induced cycloaddition.

Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of the desired alkene (e.g., maleic anhydride) and a photosensitizer (e.g., acetone or benzophenone) in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. The solvent should be transparent to the wavelength of light being used.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state required for the reaction.

-

Irradiation: While stirring vigorously, irradiate the solution with a high-pressure mercury lamp or a suitable UV lamp (typically >300 nm to excite the sensitizer without damaging the product). The reaction should be cooled, often using a water bath, to dissipate heat from the lamp.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent. The crude product can then be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure cyclobutane product.

Causality: The photosensitizer absorbs UV light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet sensitizer transfers its energy to one of the alkene molecules, promoting it to its triplet state. This excited alkene then reacts with a ground-state alkene in a stepwise fashion to form the cyclobutane ring. This stepwise mechanism, as opposed to a concerted one, is crucial for allowing the reaction to proceed.

Future Perspectives and Conclusion

The cyclobutane ring has firmly established itself as more than just a structural curiosity. Its strategic deployment has proven to be a reliable method for enhancing potency, tuning selectivity, and improving the pharmacokinetic profiles of drug candidates.[1][4] As synthetic methods become more sophisticated, allowing for the facile and stereocontrolled synthesis of complex, polysubstituted cyclobutanes, their role is set to expand further.[16] The ability to use this rigid, three-dimensional scaffold to escape the "flatland" of traditional aromatic-heavy drug design ensures that the cyclobutane moiety will remain a valuable and increasingly utilized asset in the pursuit of safer and more effective medicines.[1][2]

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

-

Ripenko, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

-

Kitchen, S., et al. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available from: [Link]

-

van der Kolk, M. R., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

-

van der Kolk, M. R., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

-

Wikipedia. (n.d.). Cyclobutane. Wikipedia. Available from: [Link]

-

(2023). Bioisosteres in Drug Design – “Escape from Flatland”. Available from: [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

-

Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available from: [Link]

-

Scott, F. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available from: [Link]

-

Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides Nucleotides Nucleic Acids. Available from: [Link]

-

de Meijere, A. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]

- (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.

-

Mykhailiuk, P. K., et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available from: [Link]

-

(n.d.). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Taylor & Francis. Available from: [Link]

-

(2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available from: [Link]

-

(n.d.). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of Medicinal Chemistry. Available from: [Link]

-

(n.d.). Conformational analysis of cycloalkanes. ResearchGate. Available from: [Link]

-

Al-Warhi, T., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available from: [Link]

-

(2025). (PDF) Synthesis of cyclobutane analogues. ResearchGate. Available from: [Link]

-

(n.d.). Conformational analysis. Fiveable. Available from: [Link]

-

(2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. Available from: [Link]

-

(n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available from: [Link]

-

(2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sorensen.princeton.edu [sorensen.princeton.edu]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Cyclobutane - Wikipedia [en.wikipedia.org]

- 16. chemistryviews.org [chemistryviews.org]

The Evolving Landscape of Dimethylphenyl Ketone Analogs: A Guide to Structure-Activity Relationships and Therapeutic Potential

Abstract

The dimethylphenyl ketone scaffold represents a privileged chemical framework with a remarkable diversity of biological activities. Analogs derived from this core structure have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications. The strategic placement of two methyl groups on the phenyl ring, in concert with other substitutions, profoundly influences the pharmacokinetic and pharmacodynamic properties of these molecules. This in-depth technical guide explores the nuanced structure-activity relationships (SAR) of dimethylphenyl ketone analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for generating these compounds, detail key experimental protocols for their biological evaluation, and elucidate the critical structural features that govern their activity against various molecular targets. This guide aims to serve as a foundational resource for the rational design and optimization of next-generation therapeutics based on the dimethylphenyl ketone motif.

Introduction: The Significance of the Dimethylphenyl Ketone Core

Aromatic ketones are a cornerstone of medicinal chemistry, with the carbonyl group playing a pivotal role in establishing crucial interactions with biological targets.[1] The dimethylphenyl ketone moiety, a subset of this class, offers a unique combination of lipophilicity and steric bulk conferred by the two methyl groups on the phenyl ring. These methyl groups are not mere spectators; their position on the aromatic ring can significantly impact the molecule's conformational preferences, metabolic stability, and binding affinity to target proteins.[2]

The biological promiscuity of this scaffold is noteworthy. Dimethylphenyl ketone analogs have been investigated for a wide array of pharmacological effects, including:

-

Anti-inflammatory and Hepatoprotective Activities: Certain phenyl ketone derivatives have shown potential in mitigating inflammation and protecting the liver.

-

Antimicrobial and Anticancer Properties: The core structure has been a template for the development of agents with activity against various pathogens and cancer cell lines.[3]

-

N-Methyl-D-Aspartate (NMDA) Receptor Modulation: Analogs have been explored as antagonists of the NMDA receptor, a key target in the treatment of neurological and psychiatric disorders.[4]

-

Kinase Inhibition: The versatility of the phenyl ketone structure has led to its incorporation into inhibitors of various protein kinases, which are critical regulators of cellular processes and are implicated in diseases like cancer.[5]

This guide will systematically dissect the relationship between the chemical structure of dimethylphenyl ketone analogs and their biological function, providing a roadmap for optimizing their therapeutic potential.

The Architectural Blueprint: Synthesis of Dimethylphenyl Ketone Analogs

The construction of a diverse library of dimethylphenyl ketone analogs is paramount for comprehensive SAR studies. The Friedel-Crafts acylation stands out as a primary and robust method for synthesizing the core structure of these compounds.[1][6]

Core Synthesis via Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto a dimethylbenzene ring.[6] The general scheme involves the reaction of a dimethylbenzene isomer (e.g., p-xylene, m-xylene, o-xylene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]

Visualizing the Synthesis Workflow

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Cyclobutyl Ring: An Emerging Scaffold for 3D-Focused Drug Discovery

A Senior Application Scientist's Guide to Harnessing the Potential of Four-Membered Carbocycles in Medicinal Chemistry

Abstract

In the modern era of drug discovery, the strategic move away from planar, aromatic structures towards three-dimensional (3D) molecular architectures is paramount for accessing novel biological targets and improving physicochemical properties. This guide provides an in-depth technical exploration of the cyclobutyl moiety, a frequently underutilized yet powerful scaffold in medicinal chemistry. We will dissect the unique conformational and electronic properties of the cyclobutane ring, detail robust synthetic strategies for its incorporation, and present evidence-based case studies demonstrating its successful application as a versatile bioisostere. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strained-ring systems to overcome common challenges in lead optimization, from enhancing metabolic stability to improving target affinity and selectivity.

Introduction: Beyond "Flatland" – The Case for 3D Scaffolds

For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, particularly phenyl rings.[1] While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The industry's shift towards more complex, sp³-rich scaffolds is a direct response to these challenges, aiming to create drug candidates with improved pharmacological profiles.

Among the saturated carbocycles, the cyclobutane ring has emerged as a compelling, albeit historically underrepresented, scaffold.[2] Its scarcity in marketed drugs has been attributed to perceived instability due to ring strain (~26 kcal/mol) and a lack of accessible synthetic methods.[2] However, recent advancements in synthesis have made cyclobutyl building blocks more accessible, allowing chemists to exploit their unique structural features.[3][4] This guide will illuminate the distinct advantages offered by the cyclobutyl motif, positioning it as a key tool in the modern medicinal chemist's arsenal.

The Cyclobutyl Moiety: Unique Properties and Strategic Advantages

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic characteristics, which differ significantly from both linear alkyl chains and other cycloalkanes.

2.1. Puckered Conformation and Defined Exit Vectors

Unlike the planar cyclopropane ring, the cyclobutane ring adopts a puckered or "butterfly" conformation.[3][4] This non-planar structure is crucial as it allows for the precise spatial positioning of substituents, creating well-defined exit vectors that can be exploited to probe interactions within a protein binding pocket. This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency.[5][6]

2.2. A Bioisostere with a 3D Signature

Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutyl ring has proven to be a versatile bioisostere for several common functional groups:

-

Aryl Rings: Replacing a flat phenyl ring with a 3D cyclobutane scaffold can drastically improve physicochemical properties.[3][4][5] This "escape from flatland" strategy often leads to increased solubility and metabolic stability while maintaining or even improving biological activity by presenting pharmacophoric elements in a more favorable 3D arrangement.[1][2]

-

Gem-Dimethyl and Tert-Butyl Groups: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl or tert-butyl group while introducing conformational constraint.[7] This can be particularly useful for filling hydrophobic pockets and improving metabolic stability by blocking sites of oxidation.[3] A recent study on 1-trifluoromethyl-cyclobutyl groups as tert-butyl analogues showed they preserved the original mode of bioactivity and, in some cases, enhanced resistance to metabolic clearance.[7]

-

Alkenes and Alkynes: By replacing a flexible or linear C=C or C≡C bond, the cyclobutyl ring can lock the conformation of a molecule, preventing cis/trans-isomerization and improving the compound's overall profile.[3][4][5]

The strategic incorporation of a cyclobutyl moiety can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Rationale for Improvement with Cyclobutyl Scaffold |

| Metabolic Stability | Blocks metabolic oxidation sites often found on linear chains or aromatic rings. The C-H bonds are generally less susceptible to CYP450-mediated oxidation.[3][5][6] |

| Aqueous Solubility | Reduces planarity and lipophilicity compared to aromatic rings, which can disrupt crystal packing and improve solvation.[2] |

| Oral Bioavailability | Improved metabolic stability and solubility often translate to higher oral bioavailability.[3] |

| Reduced Off-Target Effects | The defined 3D shape can lead to higher selectivity for the intended target over other proteins, reducing the potential for off-target toxicities.[6] |

Synthetic Strategies for Accessing Cyclobutyl Scaffolds

The historical challenge of synthesizing substituted cyclobutanes has been largely overcome by modern synthetic methods. The choice of strategy depends on the desired substitution pattern and functional group tolerance.

3.1. [2+2] Photocycloaddition

The most common method for generating cyclobutane rings is the [2+2] photocycloaddition between two olefin-containing molecules.[2] This method is powerful for creating a diverse range of substituted cyclobutanes.

Caption: [2+2] Photocycloaddition Workflow.

3.2. Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)

A more recent and highly versatile strategy involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). This approach allows for the stereocontrolled synthesis of polysubstituted cyclobutanes by reacting BCBs with a wide range of nucleophiles and radical species.[8] This method provides access to complex cyclobutane scaffolds that are difficult to obtain through other routes.[8]

3.3. General Experimental Protocol: Amide Coupling to a Cyclobutylamine Core

This protocol describes a standard procedure for functionalizing a commercially available cyclobutylamine scaffold, a common step in elaborating a cyclobutane-based fragment.

Objective: To synthesize N-cyclobutylbenzamide from cyclobutylamine and benzoyl chloride.

Materials:

-

Cyclobutylamine

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve cyclobutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N-cyclobutylbenzamide.

Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Case Studies: The Cyclobutyl Ring in Action

The true value of the cyclobutyl scaffold is demonstrated in its application in successful drug discovery programs. As of January 2021, at least 39 clinical or preclinical drug candidates contained a cyclobutane ring.[3]

4.1. RORγt Inverse Agonists for Autoimmune Diseases

In the development of retinoic acid-related orphan receptor γt (RORγt) inverse agonists, researchers found that incorporating a cyclobutane ring to rigidify an acyclic propyl chain led to a significant improvement in binding affinity.[2] This highlights the utility of the cyclobutane's conformational restriction to pre-organize a molecule into its bioactive conformation.

4.2. Integrin Antagonists

A novel chemotype for αvβ3 integrin antagonists was developed using a functionalized cyclobutane ring as the central scaffold. This work demonstrated that cyclobutanes are metabolically stable core structures and provided a robust synthetic method for their incorporation, paving the way for their increased use in drug discovery.

4.3. Anticancer Agents

Platinum-based anticancer drugs containing cyclobutyl fragments, such as Carboplatin, have achieved remarkable success in cancer treatment. The 1,1-cyclobutanedicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, Cisplatin, leading to a different toxicity profile.

Caption: Cyclobutyl-based Drug Optimization Workflow.

Conclusion and Future Outlook

The cyclobutyl ring is a powerful and versatile scaffold that offers significant advantages for modern drug discovery. Its unique 3D geometry, conformational rigidity, and ability to serve as an effective bioisostere for problematic functional groups make it an invaluable tool for overcoming common hurdles in lead optimization. As synthetic accessibility continues to improve, the strategic incorporation of cyclobutyl moieties is expected to become an increasingly mainstream approach for developing safer and more effective medicines. The examples provided in this guide serve as a testament to the potential of this four-membered ring to unlock new chemical space and deliver the next generation of innovative therapeutics.

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

-

Unknown Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate. [Link]

-

Unknown Authors. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]

-

Unknown Authors. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

Unknown Authors. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. Request PDF on ResearchGate. [Link]

-

Unknown Author. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. [Link]

-

Illa, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. Semantic Scholar. [Link]

-

Miller, D. C., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

-

Wessig, P., & Müller, G. (2025). FDA-approved drugs featuring macrocycles or medium-sized rings. PubMed Central. [Link]

-

Unknown Authors. (n.d.). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]

-

Triandafillidi, I., et al. (n.d.). Selected examples of pharmaceuticals or natural products containing the cyclobutane core. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Heck Coupling Reaction: A Comprehensive Guide to the Synthesis of Unsaturated Ketones

For researchers, medicinal chemists, and professionals in drug development, the creation of carbon-carbon bonds with precision and efficiency is a cornerstone of molecular synthesis. The Palladium-catalyzed Heck coupling reaction stands as a powerful and versatile tool for this purpose, enabling the formation of substituted alkenes from unsaturated halides and alkenes. This application note provides an in-depth exploration of the Heck reaction's specific application in the synthesis of α,β-unsaturated ketones, a prevalent structural motif in numerous biologically active compounds and pharmaceutical intermediates.

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction to empower the user with the knowledge to make informed experimental choices. We will explore the nuances of catalyst and ligand selection, the critical role of the base and solvent, and provide detailed, field-tested protocols for the synthesis of both cyclic and acyclic unsaturated ketones. Furthermore, a comprehensive troubleshooting guide will address common challenges, ensuring a higher probability of success in your synthetic endeavors.

The Mechanistic Heart of the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2] The synthesis of an α,β-unsaturated ketone via this pathway typically involves the coupling of an aryl or vinyl halide/triflate with an enone. The generally accepted catalytic cycle comprises four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]

dot

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[4]

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by syn-insertion of the alkene into the Aryl-Pd bond. The regioselectivity of this step is a critical factor and is influenced by both steric and electronic effects.[3]

-

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step requires a syn-coplanar arrangement of the C-H and C-Pd bonds.[3]

-

Reductive Elimination: The Pd(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base-halide salt.[3]

Neutral vs. Cationic Pathways: A Tale of Regioselectivity

The regioselectivity of the migratory insertion step, which dictates whether the aryl group adds to the α- or β-position of the enone, is heavily influenced by whether the reaction proceeds through a neutral or cationic pathway.[3][5]

-

Neutral Pathway: This pathway is favored when using aryl halides (I, Br, Cl) and monodentate phosphine ligands.[3] In this case, regioselectivity is primarily governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.[3]

-

Cationic Pathway: This pathway is promoted by the use of aryl triflates or by the addition of halide scavengers (e.g., silver or thallium salts) when using aryl halides. Bidentate phosphine ligands also favor this pathway.[3][5] Here, electronic effects dominate, and the aryl group adds to the more electron-deficient carbon of the alkene.[3]

The Cast of Characters: A Guide to Reagent Selection

The success of a Heck reaction hinges on the judicious selection of its components. The following tables provide an overview of common choices for the synthesis of unsaturated ketones, along with the rationale for their use.

Table 1: Palladium Catalysts

| Catalyst | Common Loading (mol%) | Characteristics & Rationale for Use |

| Pd(OAc)₂ | 1 - 10 | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] Often used in combination with phosphine ligands. |

| Pd₂(dba)₃ | 1 - 5 | A stable Pd(0) source that does not require in situ reduction. Useful for reactions where the reducing agent for Pd(II) might be problematic. |

| Pd(PPh₃)₄ | 1 - 5 | A pre-formed, air-stable Pd(0) complex. While convenient, the presence of four phosphine ligands can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[3] |

Table 2: Phosphine Ligands

| Ligand | Type | Characteristics & Rationale for Use |

| PPh₃ (Triphenylphosphine) | Monodentate | A standard, inexpensive, and widely used ligand. Favors the neutral pathway.[3] |

| P(o-tol)₃ (Tri(o-tolyl)phosphine) | Monodentate | A bulkier monodentate ligand that can sometimes improve reaction rates and yields. |

| dppp (1,3-Bis(diphenylphosphino)propane) | Bidentate | A chelating ligand that often promotes the cationic pathway, leading to higher regioselectivity in certain cases.[5] |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Bidentate, Chiral | Used for asymmetric Heck reactions to induce enantioselectivity.[3] |

| N-Heterocyclic Carbenes (NHCs) | A class of strong σ-donating ligands that can form very stable palladium complexes, often leading to higher catalyst stability and activity, especially with less reactive aryl chlorides.[4] |

Table 3: Bases

| Base | Type | Characteristics & Rationale for Use |

| Et₃N (Triethylamine) | Organic | A common, inexpensive organic base. Acts as both a base and a reducing agent for Pd(II) precatalysts.[6] |